3-(4-Méthoxyphényl)pyrazin-2-amine

Vue d'ensemble

Description

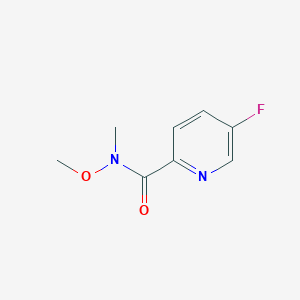

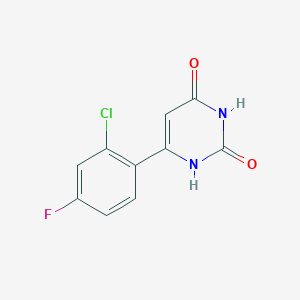

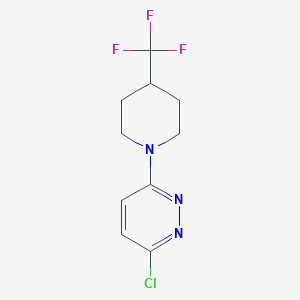

“3-(4-Methoxyphenyl)pyrazin-2-amine” is a chemical compound with the empirical formula C11H11N3O . It has a molecular weight of 201.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for “3-(4-Methoxyphenyl)pyrazin-2-amine” is 1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-11(12)14-7-6-13-10/h2-7H,1H3,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical And Chemical Properties Analysis

The physical form of “3-(4-Methoxyphenyl)pyrazin-2-amine” is a powder . It has a melting point of 113-115 degrees .Applications De Recherche Scientifique

Développement d'agents anticancéreux

3-(4-Méthoxyphényl)pyrazin-2-amine : a été étudié pour son potentiel en tant qu'analogue bioisostère de MPC-6827, un agent anticancéreux . Ce composé fait partie d'une classe de molécules qui ont montré des effets inhibiteurs sur la prolifération des cellules cancéreuses colorectal humaines, en particulier dans les lignées cellulaires HT-29 et Caco-2 . Sa capacité à agir comme un agent de déstabilisation des microtubules en fait un candidat pour de futures recherches en thérapeutique anticancéreuse.

Synthèse assistée par micro-ondes

Le composé a été utilisé dans des procédés chimiques assistés par micro-ondes pour synthétiser de nouveaux dérivés qui sont envisagés comme des analogues bioisostères puissants d'agents anticancéreux connus . Cette méthode de synthèse est importante pour son efficacité et son potentiel dans la production rapide d'une variété de molécules bioactives.

Études de réactivité chimique

Dans le domaine de la réactivité chimique, This compound peut être utilisé pour calculer des paramètres de réactivité tels que l'affinité électronique, l'énergie d'ionisation, la douceur et la dureté chimique, l'électrophilie et le potentiel chimique . Ces paramètres sont essentiels pour comprendre l'interaction du composé avec d'autres molécules et sa stabilité.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-(4-Methoxyphenyl)pyrazin-2-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, 3-(4-Methoxyphenyl)pyrazin-2-amine can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 3-(4-Methoxyphenyl)pyrazin-2-amine on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as protein kinases and transcription factors, 3-(4-Methoxyphenyl)pyrazin-2-amine can alter gene expression patterns and cellular metabolism. This compound has also been found to induce oxidative stress in certain cell types, leading to changes in mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, 3-(4-Methoxyphenyl)pyrazin-2-amine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . For example, it has been observed to inhibit the activity of certain kinases by competing with ATP for binding sites. Additionally, 3-(4-Methoxyphenyl)pyrazin-2-amine can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions are mediated by hydrogen bonds and van der Waals forces, which stabilize the compound’s binding to nucleic acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Methoxyphenyl)pyrazin-2-amine can change over time. The compound is relatively stable under normal storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products may have different biological activities, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to 3-(4-Methoxyphenyl)pyrazin-2-amine has been associated with changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(4-Methoxyphenyl)pyrazin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. At high doses, 3-(4-Methoxyphenyl)pyrazin-2-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

3-(4-Methoxyphenyl)pyrazin-2-amine is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, 3-(4-Methoxyphenyl)pyrazin-2-amine is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 3-(4-Methoxyphenyl)pyrazin-2-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-11(12)14-7-6-13-10/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXSYIQGNIJEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)

![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)

![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)